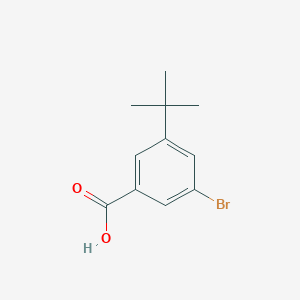

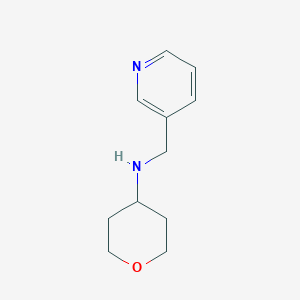

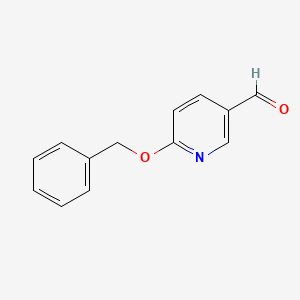

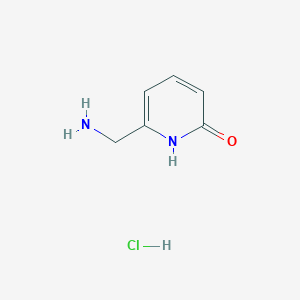

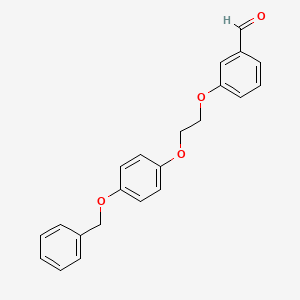

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde, also known as 4-benzyloxy-3-ethoxy-2-phenoxybenzaldehyde, is a versatile compound that is used in a variety of applications in scientific research. It is a white crystalline solid with a melting point of 151-154 °C. This compound has been studied in terms of its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Copolymers

- Researchers have synthesized novel copolymers by copolymerizing oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including compounds similar to "3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde", with styrene. These copolymers were characterized using various techniques, demonstrating high thermal stability and unique reactivity ratios. The studies indicate that the incorporation of such oxy ring-substituted benzaldehydes into copolymers can significantly alter their properties, such as glass transition temperatures and decomposition patterns (Kharas et al., 2013), (Kharas et al., 2015).

Advanced Polymer Synthesis

- A method for the scalable preparation of compounds like 4-benzyloxy-2-hydroxyl benzaldehyde, closely related to the target compound, was developed. This synthesis route is notable for its efficiency and the high yield of the desired product, which is crucial for further applications in polymer synthesis and other areas of materials science (Sun Gui-fa, 2012).

Conductive Polymer Materials

- The synthesis of bis-aldehyde monomers, which share structural similarities with "this compound", and their polymerization to produce poly(azomethine)s, were explored. These materials exhibit electrical conductivities higher than previously reported polymers, suggesting potential applications in electronic devices (Hafeez et al., 2019).

Structural and Physicochemical Analysis

- Detailed structural analysis through nuclear magnetic resonance (NMR) has been utilized to identify the chemical structure of compounds structurally related to the target molecule. These studies provide critical insights into the molecular configuration and potential reactivity of such compounds (Yu Shu-lin, 2010).

Photophysical Studies

- Research on calix[4]arene derivatives, modified with benzaldehyde moieties similar to the compound of interest, has shed light on their complexation behavior with lanthanide ions like terbium(III). The findings suggest intriguing photophysical properties, including fluorescence, that could be harnessed for sensing and imaging applications (Wang Hao et al., 2005).

Propiedades

IUPAC Name |

3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-16-19-7-4-8-22(15-19)25-14-13-24-20-9-11-21(12-10-20)26-17-18-5-2-1-3-6-18/h1-12,15-16H,13-14,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAORPRYYIFUXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594780 |

Source

|

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-86-0 |

Source

|

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.